molecular formula C16H14N2O3S2 B2888442 N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034348-29-1

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2888442
CAS RN: 2034348-29-1
M. Wt: 346.42
InChI Key: PUALKAXHIONQNJ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing thiophene and furan rings are very important in the field of medicinal chemistry .


Synthesis Analysis

Thiophene and its substituted derivatives have been synthesized by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene-based compounds involves various methods, including direct C-H arylation polymerization .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Furan also has a five-membered ring, but with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are used in various chemical reactions to synthesize drugs and other compounds .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide, a structurally similar compound, has been found to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. This ligand promotes the N-arylation of anilines and cyclic secondary amines, allowing for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under relatively low catalyst loadings and temperatures (Bhunia, Kumar, & Ma, 2017). This method has been instrumental in producing pharmaceutically relevant building blocks efficiently.

Goldberg Amidation Catalyst

Another study demonstrated the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation. This system successfully activated less reactive (hetero)aryl chlorides, expanding the scope of Cu-catalysis for coupling reactions involving a broad spectrum of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Synthesis of Heterocyclic Compounds

Compounds similar to N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide serve as crucial intermediates in the synthesis of various heterocyclic compounds. For example, arylmethylidene derivatives of furan-2(3H)-ones, which share structural features with the mentioned compound, have been used to construct molecules containing pyrimidine and pyridazine fragments, demonstrating potential for creating new biologically active compounds (Aniskova, Grinev, & Yegorova, 2017).

Antibacterial and Antifungal Applications

Research into similar molecules has explored their antimicrobial properties. A study investigating 6-Chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one, which features structural similarities, focused on constructing N-heterocycles for evaluating antibacterial and antifungal activities. Some synthesized compounds showed promising results against both bacteria and fungi, highlighting the potential of such structures in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on the specific compound and its intended use. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-15(16(20)18-10-12-3-1-7-22-12)17-9-11-5-6-13(21-11)14-4-2-8-23-14/h1-8H,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALKAXHIONQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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